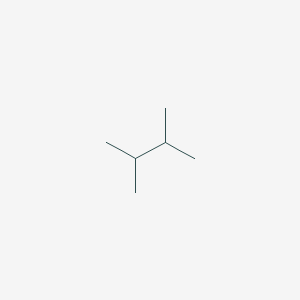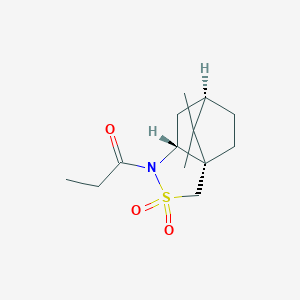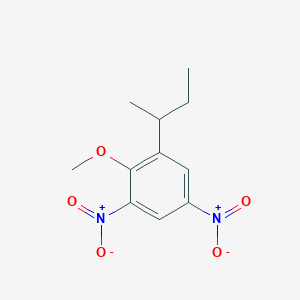![molecular formula C32H56N4O13 B166127 2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid CAS No. 138420-02-7](/img/structure/B166127.png)
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes myristoyloxyethyl and hydroxyethyl groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Myristoyloxyethyl Intermediate: This step involves the esterification of myristic acid with ethylene glycol to form the myristoyloxyethyl intermediate. The reaction typically requires an acid catalyst and is carried out under reflux conditions.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where ethylene oxide reacts with the intermediate formed in the previous step.
Formation of 1,8-Dioxotriethylenetetramine Core: This step involves the condensation of triethylenetetramine with a suitable carbonyl compound, such as glyoxal, under acidic conditions to form the 1,8-dioxotriethylenetetramine core.
Final Coupling Reaction: The final step involves the coupling of the myristoyloxyethyl and hydroxyethyl intermediates with the 1,8-dioxotriethylenetetramine core. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can then interact with enzymes, proteins, and other biomolecules. This chelation process can inhibit enzyme activity, alter protein conformation, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid.
Uniqueness
N(3)-2’-Myristoyloxyethyl-N(6)-2’-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N’,N’-tetraacetic acid is unique due to its combination of myristoyloxyethyl and hydroxyethyl groups, which provide additional functionalization and potential for diverse applications. Its ability to form stable complexes with metal ions and interact with biological molecules sets it apart from other chelating agents.
Propriétés
Numéro CAS |
138420-02-7 |
|---|---|
Formule moléculaire |
C32H56N4O13 |
Poids moléculaire |
704.8 g/mol |
Nom IUPAC |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
Clé InChI |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Key on ui other cas no. |
138420-02-7 |
Synonymes |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)






![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)


![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
